molecular formula C12H13F3N2 B15339929 3-[5-(Trifluoromethyl)-3-indolyl]-1-propanamine

3-[5-(Trifluoromethyl)-3-indolyl]-1-propanamine

Cat. No.: B15339929
M. Wt: 242.24 g/mol
InChI Key: VZDLKMZJAKMUSM-UHFFFAOYSA-N
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Description

3-[5-(Trifluoromethyl)-3-indolyl]-1-propanamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to an indole ring, which is further linked to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(Trifluoromethyl)-3-indolyl]-1-propanamine typically involves multiple steps, starting with the preparation of the indole core One common approach is the Fischer indole synthesis, where an aryl hydrazine is reacted with a ketone in the presence of an acid catalyst to form the indole structure

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-[5-(Trifluoromethyl)-3-indolyl]-1-propanamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-[5-(Trifluoromethyl)-3-indolyl]-1-propanamine has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or as a probe in biochemical studies.

  • Industry: The compound's unique properties make it useful in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism by which 3-[5-(Trifluoromethyl)-3-indolyl]-1-propanamine exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with specific molecular targets such as receptors or enzymes, leading to biological responses. The exact pathways involved would depend on the biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Trifluoromethyl-indoles: Other indoles with trifluoromethyl groups at different positions.

  • Propylamines: Compounds with similar propylamine chains but different aromatic or heteroaromatic cores.

Uniqueness: 3-[5-(Trifluoromethyl)-3-indolyl]-1-propanamine is unique due to its specific combination of the trifluoromethyl group and the indole structure, which imparts distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H13F3N2

Molecular Weight

242.24 g/mol

IUPAC Name

3-[5-(trifluoromethyl)-1H-indol-3-yl]propan-1-amine

InChI

InChI=1S/C12H13F3N2/c13-12(14,15)9-3-4-11-10(6-9)8(7-17-11)2-1-5-16/h3-4,6-7,17H,1-2,5,16H2

InChI Key

VZDLKMZJAKMUSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CN2)CCCN

Origin of Product

United States

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